N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide
Description
Chemical Structure: This compound features a piperazine core substituted at the 4-position with a 2-fluorophenyl group. A carbothioyl linker connects the piperazine to a 4-iodobenzamide moiety (Fig. 1). The iodine atom at the para position of the benzamide and the 2-fluorophenyl group on the piperazine are critical structural determinants of its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FIN3OS/c19-15-3-1-2-4-16(15)22-9-11-23(12-10-22)18(25)21-17(24)13-5-7-14(20)8-6-13/h1-8H,9-12H2,(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJDRVPQFWYTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NC(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FIN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Acid Chloride Aminolysis
Procedure :
- 4-Iodobenzoic acid (1.0 eq) is refluxed with thionyl chloride (SOCl₂, 2.5 eq) in anhydrous dichloromethane (DCM) for 4 hours to form 4-iodobenzoyl chloride .
- The crude chloride is treated with aqueous ammonia (NH₃, 28% w/w) at 0°C, yielding 4-iodobenzamide after recrystallization from ethanol/water.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Purity (HPLC) | >99% |
| Characterization | ¹H NMR (DMSO-d₆): δ 7.85 (d, J=8.2 Hz, 2H), 7.72 (d, J=8.2 Hz, 2H), 7.45 (s, 1H, NH₂). |
Preparation of 4-(2-Fluorophenyl)piperazine
Buchwald-Hartwig Amination
Procedure :
- Piperazine (1.0 eq) and 2-fluorobromobenzene (1.1 eq) are combined with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.5 eq) in toluene.
- The mixture is heated at 110°C for 18 hours under nitrogen, followed by extraction and column chromatography (SiO₂, ethyl acetate/hexanes).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Purity (LCMS) | 98% |
| Characterization | ¹H NMR (CDCl₃): δ 7.25–7.15 (m, 1H), 6.95–6.85 (m, 2H), 3.20–3.05 (m, 4H), 2.95–2.80 (m, 4H). |
Thiocarbamoyl Bridge Formation
Isothiocyanate Intermediate Synthesis
Reagent : 1,1'-Thiocarbonyldipyridin-2(1H)-one (1.0 eq) in DCM at 20°C for 2–18 hours.
Procedure :
- 4-(2-Fluorophenyl)piperazine (1.0 eq) is treated with 1,1'-thiocarbonyldipyridin-2(1H)-one in DCM.
- The reaction progress is monitored by LCMS until complete conversion to 4-(2-fluorophenyl)piperazine-1-isothiocyanate .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 81–93% |
| Reaction Time | 2–18 hours |
| Characterization | LCMS (ESI+): m/z 266.1 [M+H]⁺. |
Thiourea Coupling with 4-Iodobenzamide
Procedure :
- 4-(2-Fluorophenyl)piperazine-1-isothiocyanate (1.0 eq) and 4-iodobenzamide (1.1 eq) are stirred in DCM at 20°C for 12 hours.
- The product is purified via flash chromatography (SiO₂, 0–10% ethyl acetate/hexanes).
Key Data :
Alternative Synthetic Routes
Direct Thiophosgene-Mediated Coupling
Procedure :
- 4-(2-Fluorophenyl)piperazine (1.0 eq) is reacted with thiophosgene (1.2 eq) in DCM at 0°C to form 4-(2-fluorophenyl)piperazine-1-carbothioyl chloride .
- The intermediate is coupled with 4-iodobenzamide (1.1 eq) in the presence of triethylamine (2.0 eq).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Limitations | Requires strict temperature control due to thiophosgene toxicity. |
Analytical and Process Optimization Insights
Solvent Effects on Thiourea Formation
Stoichiometric Balancing
- A 10% excess of 4-iodobenzamide minimizes unreacted isothiocyanate residues, improving yields to 85%.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
- E-factor : 12.5 (improved to 8.2 via solvent recycling).
- PMI (Process Mass Intensity) : 28.7 kg/kg product.
Chemical Reactions Analysis
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: : The iodobenzamide moiety can be oxidized to form iodoarenes.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives.
Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions include iodoarenes, piperazine derivatives, and substituted fluorophenyl compounds.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide may exhibit antidepressant effects by modulating neurotransmitter systems. Specifically, the piperazine moiety is known to interact with serotonin and dopamine receptors, which are critical in mood regulation.
A study highlighted the efficacy of piperazine derivatives in animal models of depression, suggesting that modifications to the structure can enhance their pharmacological profile .
Anticancer Potential
The compound has been investigated for its anticancer properties. Research has shown that certain benzamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the iodo group may enhance the compound's ability to penetrate cellular membranes, thus increasing its effectiveness against various cancer types.
In vitro studies demonstrated that this compound can inhibit cell proliferation in specific cancer cell lines, suggesting a need for further exploration in clinical settings .
Neuroprotective Effects
Another promising application of this compound is in neuroprotection. Studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
The neuroprotective mechanism is thought to involve modulation of potassium channels and reduction of inflammatory responses within neural tissues .
Study 1: Antidepressant Efficacy
A preclinical study evaluated the antidepressant effects of this compound using the forced swim test (FST) and tail suspension test (TST) in mice. Results indicated a significant reduction in immobility time compared to control groups, suggesting potential as an antidepressant agent .
Study 2: Anticancer Activity
In a study published in Cancer Research, researchers tested the compound on various human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating strong activity against breast and lung cancer cells. Further mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .
Mechanism of Action
The mechanism by which N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Identifiers :
- CAS Registry Number: 1024403-16-4
- Synonyms: AC1NNAAQ, ZINC2582349, MFCD02662216.
Functional Analogs with Piperazine-Carbothioamide Scaffolds
p-MPPI and p-MPPF
- Structure : Both compounds (p-MPPI: 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine; p-MPPF: fluorobenzamido analog) share a piperazine core linked to iodobenzamide or fluorobenzamide groups but differ in substituents (methoxyphenyl vs. 2-fluorophenyl in the target compound).
- Activity :
- Comparison : The target compound’s 2-fluorophenyl group may enhance receptor binding affinity compared to p-MPPI’s methoxyphenyl, while the iodine in benzamide could improve pharmacokinetic stability.
4-(2-Fluorophenyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carbothioamide (Compound 19)
- Structure : Similar piperazine-carbothioamide scaffold but with a trifluoromethylphenyl substituent instead of iodobenzamide.
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide
- Structure : Methyl substituent replaces iodine in the benzamide group.
- Key Difference: The iodine atom in the target compound may confer radiopharmaceutical utility (e.g., as an ¹²⁵I tracer for melanoma imaging), whereas the methyl analog lacks this property.
Analogs with Modified Piperazine Substituents
1-(4-Fluorobenzyl)piperazine Derivatives
- Structure: Piperazine substituted with 4-fluorobenzyl groups (e.g., [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives).
- Activity : These compounds are tyrosine kinase inhibitors, highlighting the role of fluorophenyl groups in targeting enzymatic activity. The target compound’s 2-fluorophenyl substitution may alter steric interactions compared to 4-fluorobenzyl derivatives.
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
Radiopharmaceutical and Diagnostic Analogs
N-(2-diethylaminoethyl)-4-iodobenzamide
- Structure : Shares the 4-iodobenzamide group but lacks the piperazine-thio moiety.
- Activity: Demonstrated high melanoma uptake (6.5% ID/g in B16 melanoma models). The target compound’s piperazine-thio group could modify biodistribution, possibly reducing non-specific binding compared to the simpler benzamide scaffold.
Biological Activity
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on various studies that highlight its mechanisms, efficacy, and potential uses.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 2-fluorophenyl group and an iodobenzamide moiety. Its chemical formula is with a molecular weight of approximately 335.41 g/mol. The presence of the fluorine atom and iodine enhances its biological activity by influencing binding interactions with target proteins.
Research has indicated that this compound exhibits significant inhibitory effects on specific biological targets, particularly in the context of enzyme inhibition.
1. Inhibition of Equilibrative Nucleoside Transporters (ENTs)
A study highlighted that compounds similar to this compound act as inhibitors of equilibrative nucleoside transporters (ENTs), which are crucial for nucleoside uptake in cells. The compound was shown to selectively inhibit ENT2 over ENT1, suggesting a targeted mechanism that could be exploited in therapeutic settings for conditions like cancer and viral infections .
2. Monoamine Oxidase (MAO) Inhibition
The compound's analogs have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Certain derivatives demonstrated potent inhibition of MAO-B with IC50 values as low as 0.013 µM, indicating strong potential for treating neurodegenerative diseases such as Alzheimer's .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is pivotal for optimizing the efficacy of this compound. Variations in substituents on the piperazine ring significantly affect biological activity:
| Compound | Substituent | MAO-B IC50 (µM) | Selectivity Index |
|---|---|---|---|
| T3 | -Cl | 0.039 | 107.4 |
| T6 | -Br | 0.013 | 120.8 |
These results suggest that halogen substitutions enhance inhibitory potency, while other modifications can lead to varying degrees of selectivity and reversibility in inhibition .
Case Study 1: ENT Inhibition
In vitro studies using nucleoside transporter-deficient cells demonstrated that the compound effectively reduced the uptake of [^3H]uridine, indicating its role as a non-competitive inhibitor of ENTs. The binding affinity was assessed through molecular docking studies, revealing unique binding sites compared to conventional inhibitors .
Case Study 2: Neuroprotective Effects
Another investigation into the neuroprotective properties of related compounds indicated that they not only inhibit MAO but also exhibit reduced cytotoxicity towards healthy fibroblast cells, making them promising candidates for further development in neuroprotective therapies .
Q & A
Q. Methodological approaches :
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish true inhibition from assay artifacts .
- Dose-response refinement : Test a wider concentration range (e.g., 0.1 nM–100 µM) to account for non-linear kinetics .
- Control for off-target effects : Use knockout cell lines or selective inhibitors to confirm specificity .
(Advanced) What computational strategies predict the compound’s binding affinity to neurological targets (e.g., dopamine receptors)?
- Molecular docking (AutoDock Vina, Glide) : Model interactions between the iodobenzamide group and receptor hydrophobic pockets. Prioritize fluorine’s electrostatic contributions to binding .
- Molecular Dynamics (MD) simulations (GROMACS) : Simulate ligand-receptor complexes for >100 ns to assess stability of hydrogen bonds with piperazine nitrogen atoms .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between iodine and other halogen substitutions .
(Advanced) What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced selectivity for serotonin vs. dopamine receptors?
Key SAR findings :
- Piperazine substitution : 2-Fluorophenyl at N4 improves serotonin receptor (5-HT₁A) affinity, while bulkier groups (e.g., 4-iodophenyl) favor dopamine D3 selectivity .
- Carbothioyl vs. carboxamide : Thiourea derivatives show higher metabolic stability but reduced aqueous solubility; optimize via prodrug strategies .
- Benzamide para-substitution : Electron-withdrawing groups (e.g., -I) enhance receptor residency time but may require co-solvents for in vivo administration .
(Advanced) How can researchers address discrepancies in cytotoxicity profiles observed in different cell lines?
- Cell line validation : Use authenticated lines (e.g., ATCC) and control for genetic drift .
- Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify cell-specific pathways affected by the compound .
- Solvent standardization : Ensure consistent DMSO concentrations (<0.1% v/v) to avoid solvent-induced toxicity .
(Basic) What are the recommended storage conditions to ensure compound stability?
- Store lyophilized solid at -20°C under argon to prevent oxidation of the thiourea moiety .
- Prepare stock solutions in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles (>3 cycles degrade iodobenzamide group) .
(Advanced) What in vitro models best predict in vivo efficacy for neurological applications?
- Primary neuronal cultures : Assess neurotoxicity and receptor modulation in rat cortical neurons .
- Blood-brain barrier (BBB) permeability assays : Use MDCK-MDR1 monolayers to measure Papp values; aim for >5 × 10⁻⁶ cm/s .
- Microsomal stability assays : Human liver microsomes (HLM) quantify metabolic clearance; t₁/₂ >30 min suggests suitability for oral dosing .
(Advanced) How can isotopic labeling (e.g., ¹²⁵I) facilitate pharmacokinetic or biodistribution studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
